Z-Phe-OBzl Z-Phe-OBzl
Brand Name: Vulcanchem
CAS No.: 60379-01-3
VCID: VC21540591
InChI: InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol

Z-Phe-OBzl

CAS No.: 60379-01-3

Cat. No.: VC21540591

Molecular Formula: C24H23NO4

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Phe-OBzl - 60379-01-3

Specification

CAS No. 60379-01-3
Molecular Formula C24H23NO4
Molecular Weight 389.4 g/mol
IUPAC Name benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
Standard InChI Key ILHGLRRAUKTLLN-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
SMILES C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

Z-Phe-OBzl, chemically identified as N-benzyloxycarbonyl-L-phenylalanine, is a protected amino acid derivative commonly used in peptide synthesis. The compound has specific identifiers that distinguish it in chemical databases and literature:

ParameterValue
Common NameZ-Phe-OBzl
Chemical NameN-benzyloxycarbonyl-L-phenylalanine
CAS Number60379-01-3
Molecular FormulaC₂₄H₂₃NO₄
Molecular Weight389.44 g/mol

The nomenclature of Z-Phe-OBzl follows standard peptide chemistry conventions, where:

  • "Z" represents the benzyloxycarbonyl protecting group on the amino terminus

  • "Phe" indicates the phenylalanine amino acid core

  • "OBzl" refers to the benzyl ester protecting group on the carboxyl terminus

Structural Characteristics

Z-Phe-OBzl features a phenylalanine core with two strategic protecting groups that serve specific functions in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group, preventing it from participating in undesired reactions during peptide synthesis. The benzyl ester (OBzl) group protects the carboxylic acid functionality.

This dual protection strategy makes Z-Phe-OBzl especially valuable in controlled peptide bond formation. The structure enables selective deprotection strategies, allowing for sequential amino acid coupling reactions while minimizing side reactions and racemization, which is crucial for maintaining the desired stereochemistry of the resulting peptides.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of Z-Phe-OBzl can be accomplished through several methods, typically involving protection reactions of L-phenylalanine. One documented approach involves reaction conditions using 4-methyl-morpholine in dichloromethane at 20°C for approximately 10 minutes .

Reaction ParameterCondition
SolventDichloromethane
Catalyst/Base4-methyl-morpholine
Temperature20°C
Reaction Time~10 minutes
Reported Yield100%

The high yield reported in this method makes it particularly attractive for laboratory and industrial preparation of Z-Phe-OBzl .

Alternative Synthesis Strategies

While direct synthesis of Z-Phe-OBzl through protection of L-phenylalanine is common, alternative approaches may involve:

  • Starting from pre-protected Z-Phe (N-benzyloxycarbonyl-L-phenylalanine) and introducing the benzyl ester group

  • Using different catalysts or reaction conditions to optimize yield and purity

  • Enzymatic approaches for stereoselective synthesis

These alternative strategies may be selected based on available starting materials, scale requirements, and specific application needs.

Applications in Peptide Chemistry

Role in Peptide Synthesis

Z-Phe-OBzl serves as a crucial building block in peptide synthesis due to its selective reactivity profile. Its primary functions include:

  • Acting as an intermediate in the preparation of various peptides

  • Enabling selective formation of peptide bonds without causing racemization

  • Preserving the chirality of amino acids during synthesis

  • Functioning as a substrate for enzymatic peptide synthesis

The strategic protection of both amino and carboxyl groups allows for controlled deprotection and selective reactivity, which is essential for sequential peptide elongation.

Enzymatic Peptide Synthesis

Research has demonstrated that Z-Phe-OBzl can be utilized in enzyme-catalyzed peptide formation. In one notable study, the dipeptide Z-Phe-Phe-OBzl and tripeptide Z-Phe-Phe-Phe-OBzl were synthesized through pepsin catalysis by incubating Z-Phe with Phe-OBzl in reaction solution .

Similarly, tripeptide Z-Phe-Leu-Phe-OBzl and tetrapeptide Z-Phe-Leu-Phe-Phe-OBzl were synthesized concurrently from Z-Phe-Leu and Phe-OBzl by pepsin catalysis . These findings demonstrate the versatility of Z-Phe-OBzl derivatives in enzymatic peptide synthesis approaches.

Research Findings in Enzymatic Studies

Comparison with Chemical Synthesis Methods

Enzymatic peptide synthesis using Z-Phe-OBzl offers several advantages over traditional chemical methods:

  • Higher stereoselectivity

  • Milder reaction conditions

  • Fewer side reactions

  • Environmentally friendlier processes

  • Potential for one-pot synthesis of complex peptides

Related Compound Analysis

Comparison with Z-Phe-γAbu(2OH)-OBzl

Z-Phe-γAbu(2OH)-OBzl (CAS: 88115-81-5) is a related compound that shares structural similarities with Z-Phe-OBzl but includes additional functional groups .

PropertyZ-Phe-OBzlZ-Phe-γAbu(2OH)-OBzl
Molecular FormulaC₂₄H₂₃NO₄C₂₈H₃₀N₂O₆
Molecular Weight389.44490.548
Exact MassNot provided490.21000
PSANot provided113.96000
LogPNot provided3.91650

The additional γAbu(2OH) moiety in Z-Phe-γAbu(2OH)-OBzl introduces different physical properties and potential applications compared to Z-Phe-OBzl .

Comparative Reactivity of Z-Phe Derivatives

Various Z-Phe derivatives display different reactivity patterns in enzymatic and chemical reactions. For instance, Z-Phe-OBzl can participate in pepsin-catalyzed synthesis to form dipeptides and tripeptides, while other protected phenylalanine derivatives might show different selectivity or reaction rates .

These reactivity differences are essential considerations when selecting the appropriate protected amino acid for specific peptide synthesis applications.

Applications in Broader Research Contexts

Medicinal Chemistry Applications

Z-Phe-OBzl and its derived peptides have applications in medicinal chemistry research. The compound serves as a building block for synthesizing peptides with potential pharmacological activities. Its use in controlled peptide synthesis allows researchers to create peptide-based drug candidates with precise structures and stereochemistry.

Biochemical Research Tools

In biochemistry, Z-Phe-OBzl contributes to studies involving:

  • Enzyme mechanism investigations

  • Structure-activity relationship analyses

  • Protein-peptide interaction studies

  • Development of peptide-based probes and inhibitors

The compound's controlled reactivity makes it valuable for generating specific peptide sequences used in these research applications.

Future Research Directions

Expanded Applications in Novel Peptide Synthesis

As peptide therapeutics continue to gain importance in pharmaceutical development, Z-Phe-OBzl may find expanded applications in:

  • Combinatorial peptide library synthesis

  • Development of cyclic peptides with enhanced stability

  • Synthesis of peptide-drug conjugates

  • Production of peptide biomaterials

The compound's role in preserving stereochemistry during synthesis makes it particularly valuable for these advanced applications where structural precision is critical.

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